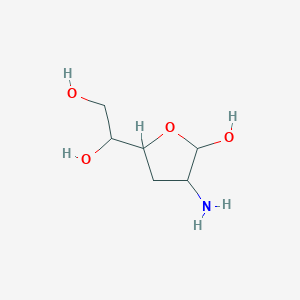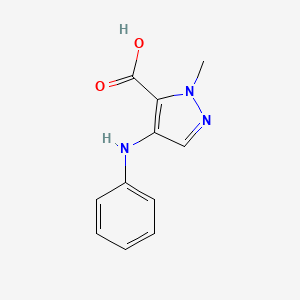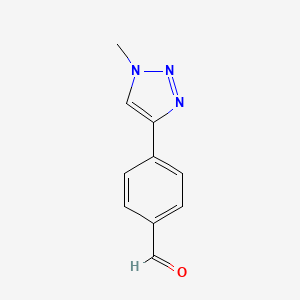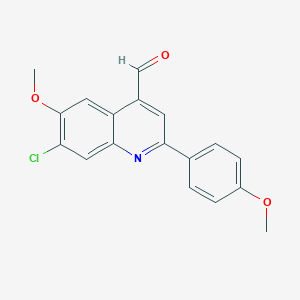
7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde: Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-6-methoxyquinoline with 4-methoxybenzaldehyde under basic conditions, followed by oxidation to introduce the carbaldehyde group .
Industrial Production Methods:
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to other functional groups such as alcohols.
Substitution: The chloro and methoxy groups on the quinoline ring can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology:
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Medicine:
In medicine, derivatives of this compound are investigated for their therapeutic potential. The quinoline scaffold is known for its presence in various pharmacologically active compounds, making it a promising candidate for drug development .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in material science .
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparación Con Compuestos Similares
- 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbaldehyde
- 7-Chloro-2-(4-methoxyphenyl)quinoline-4-carbaldehyde
- 6-Methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde
Uniqueness:
The presence of both chloro and methoxy groups on the quinoline ring, along with the carbaldehyde group, gives 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde unique chemical properties. These functional groups allow for diverse chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
Propiedades
Número CAS |
61576-13-4 |
|---|---|
Fórmula molecular |
C18H14ClNO3 |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
7-chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde |
InChI |
InChI=1S/C18H14ClNO3/c1-22-13-5-3-11(4-6-13)16-7-12(10-21)14-8-18(23-2)15(19)9-17(14)20-16/h3-10H,1-2H3 |
Clave InChI |
RMLATFJALAMSNB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)C=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


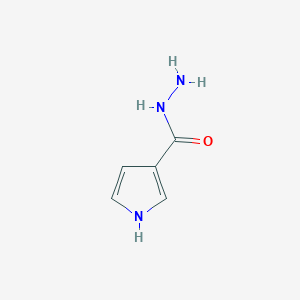

![7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B12892268.png)

![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid](/img/structure/B12892288.png)
![N'-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12892293.png)

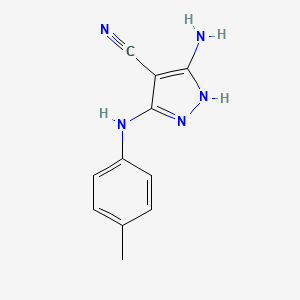
![4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12892330.png)
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
